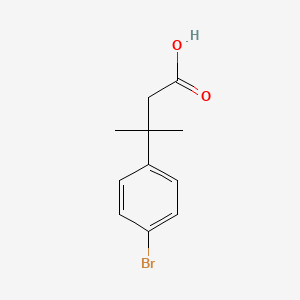

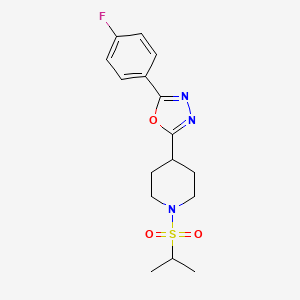

![molecular formula C15H13N3O2S B2405834 N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1465410-11-0](/img/structure/B2405834.png)

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Synthesis Analysis

The synthesis of this compound involves a two-step process. In the first step, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. In the second step, this activated acid is reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The compound has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

The compound is a derivative of cyanoacetamide, which is a privileged structure and an important precursor for heterocyclic synthesis . Cyanoacetamide derivatives are extensively used as reactants to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound forms dark reddish brown crystals . More specific physical and chemical properties such as melting point, solubility, and stability are not mentioned in the sources.科学的研究の応用

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for their solid-state properties and interactions in solution, leading to the development of a compound with significant color transition in response to fluoride anions. This discovery has implications for the development of naked-eye detection tools for fluoride in solutions, showcasing the potential of similar benzamide derivatives in sensor technology (Younes et al., 2020).

Targeted Drug Delivery for Melanoma

Wolf et al. (2004) investigated radioiodinated N-(2-(diethylamino)ethyl)benzamides, revealing their selective uptake by melanotic melanoma cells. This study suggests the utility of benzamide derivatives in targeted drug delivery systems, especially for melanoma treatment, indicating a broader application of benzamide compounds in pharmaceutical research (Wolf et al., 2004).

Histone Deacetylase Inhibition for Cancer Therapy

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) by Zhou et al. (2008) as a histone deacetylase (HDAC) inhibitor highlights the potential of benzamide derivatives in cancer therapy. MGCD0103 shows promise in blocking cancer cell proliferation and inducing apoptosis, underscoring the therapeutic applications of benzamide derivatives in oncology (Zhou et al., 2008).

Synthesis and Chemical Analysis

El‐Faham et al. (2013) demonstrated the synthesis of α-ketoamide derivatives using benzamide compounds, showcasing the versatility of benzamide derivatives in chemical synthesis and the potential for creating novel compounds with various applications, including drug development and material science (El‐Faham et al., 2013).

Antibacterial and Antifungal Activities

Research on thiophene-3-carboxamide derivatives by Vasu et al. (2003) revealed antibacterial and antifungal activities, suggesting the potential of benzamide derivatives in developing new antibiotics and antibacterial drugs (Vasu et al., 2003).

特性

IUPAC Name |

N-[2-[[cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-8-13(12-6-7-21-10-12)18-14(19)9-17-15(20)11-4-2-1-3-5-11/h1-7,10,13H,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHQDIXNNEBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

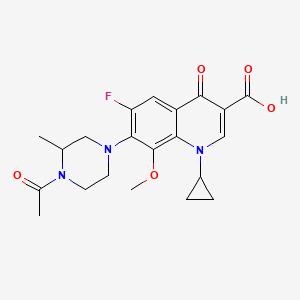

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

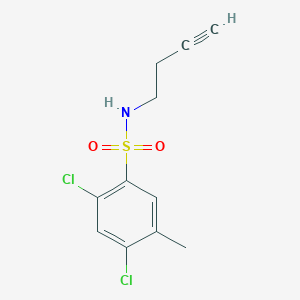

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

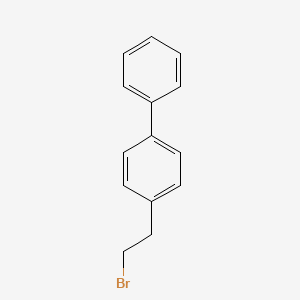

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)